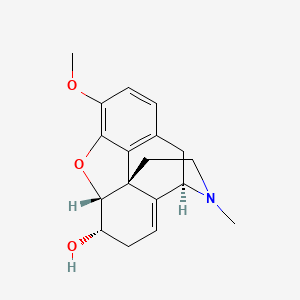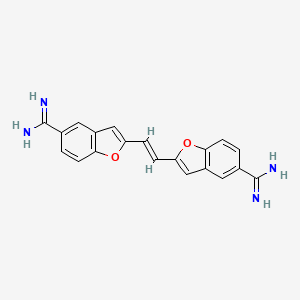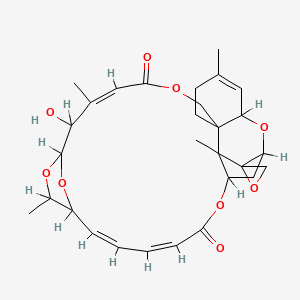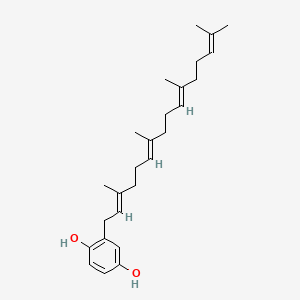
Geranylgeranylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranylhydroquinone is a diterpenoid . It’s related to Geranylgeranyl reductase (GGR), a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates. These substrates are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .
Synthesis Analysis
Geranylgeranyl diphosphate (GGPP) is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPP synthases (GGPPS) in plants . The two biosynthetic pathways for terpene monomer biosynthesis are the mevalonate and 1-deoxy-D-xylulose 5-phosphate pathways, where pyruvate is ultimately converted into either of the C5 terpene building blocks, isopentenyl pyrophosphate or dimethylallyl pyrophosphate .Molecular Structure Analysis
The molecular formula of Geranylgeranylhydroquinone is C26H38O2 . The InChI string representation of its structure isInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ . Chemical Reactions Analysis
Geranylgeranyl reductase (GGR) is known to hydrogenate a variety of unactivated polyprenyl substrates. This process is crucial for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .Physical And Chemical Properties Analysis
The average mass of Geranylgeranylhydroquinone is 382.588 and the mono-isotopic mass is 382.28718 .Wirkmechanismus
Zukünftige Richtungen
While there is limited information specifically on Geranylgeranylhydroquinone, research on related compounds like Geranylgeranyl reductase (GGR) is ongoing. For instance, GGRs are being studied for their potential in manufacturing a variety of isoprenoid-based biofuels, polymers, and chemical feedstocks in common microbial hosts such as E. coli or S. cerevisiae .
Eigenschaften
CAS-Nummer |
39703-09-8 |
|---|---|
Produktname |
Geranylgeranylhydroquinone |
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ |
InChI-Schlüssel |
FIPAQYYZFDCRDD-FPFQZNTGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
Synonyme |
2-geranylgeranyl-1,4-dihydroxybenzene geranylgeranylhydroquinone geranylgeranylhydroquinone, parent |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




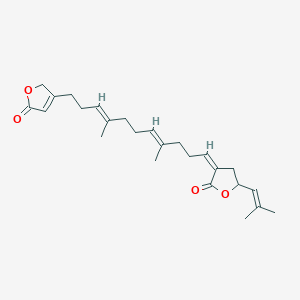
![(Z)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1233030.png)

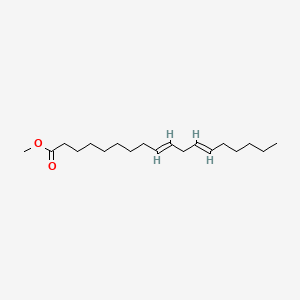
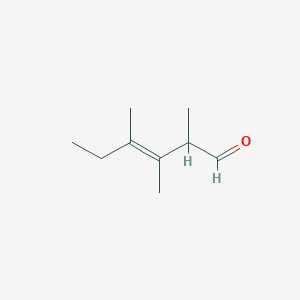
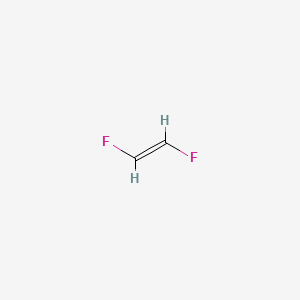
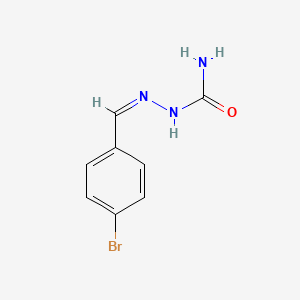
![2-[(Dimethylamino)methyl]-3-hydroxy-4-methyl-6-benzo[c][1]benzopyranone](/img/structure/B1233038.png)


